REACTION_CXSMILES
|
[CH2:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:9]N1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)S1(=O)=O.[C:22]([OH:25])(=O)[CH3:23]>>[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:20]1([OH:21])[CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:22]1.[C:22]1(=[O:25])[CH2:23][CH2:6][CH2:5][CH2:4][C:3](=[O:9])[CH2:2][CH2:1]1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCCCC1
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
C1CCCCCCC1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
ON1S(=O)(=O)C2=CC=CC=C2C1=O
|
Name
|
Co(acac)3
|
Quantity
|
5.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(CCCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |